molecular formula C17H20F2N4O3S B609743 Omarigliptin CAS No. 1226781-44-7

Omarigliptin

Cat. No. B609743
M. Wt: 398.43
InChI Key: MKMPWKUAHLTIBJ-ISTRZQFTSA-N
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Description

Omarigliptin (MK-3102) is a potent, long-acting oral antidiabetic drug of the DPP-4 inhibitor class used for once-weekly treatment of type 2 diabetes . It inhibits DPP-4 to increase incretin levels (GLP-1 and GIP), which inhibit glucagon release, which in turn increases insulin secretion, decreases gastric emptying, and decreases blood glucose levels .


Molecular Structure Analysis

Omarigliptin has a molecular formula of C17H20F2N4O3S and a molecular weight of 398.43 . It is a small-molecule DPP-4 inhibitor .


Physical And Chemical Properties Analysis

Omarigliptin has a molecular formula of C17H20F2N4O3S and a molecular weight of 398.43 . It is soluble in DMSO .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Omarigliptin, a novel oral dipeptidyl peptidase-4 inhibitor, is being developed for type 2 diabetes mellitus treatment, demonstrating favorable pharmacokinetic and pharmacodynamic properties. It has been shown to be effective in both single and multiple dose regimens, providing a promising option for once-weekly treatment. This characteristic is particularly significant given its approval in Japan in tablet form (Tsuchiya et al., 2016), (Biftu et al., 2014).

Cardiovascular Safety

Studies have also focused on the cardiovascular safety of omarigliptin, especially for type 2 diabetes mellitus patients with established cardiovascular disease. A thorough evaluation indicated that omarigliptin did not increase the risk of major adverse cardiovascular events, showcasing its potential for safe long-term use (Gantz et al., 2017).

Impact on Metabolic Parameters

In addition to its primary use, omarigliptin has been found to influence various metabolic parameters. For instance, it has shown potential in decreasing inflammation and insulin resistance in type 2 diabetes patients without affecting hemoglobin A1c or body mass index. This suggests its ability to confer cardiovascular benefits beyond its primary glycemic control function (Hattori, 2020).

Pharmacokinetics in Different Populations

Research has also delved into the pharmacokinetics of omarigliptin in different demographic groups, including elderly, obese, and non-obese individuals. Findings indicate that demographic factors and body mass index do not significantly affect omarigliptin pharmacokinetics, suggesting that dose adjustment based on these factors may not be necessary (Addy et al., 2016).

Vasodilatory Effects

A recent study in 2023 explored the vasodilatory effects of omarigliptin on rabbit aortic rings. It was found that omarigliptin induces vasodilation by activating voltage-dependent K+ channels and the sarco/endoplasmic reticulum Ca2+-ATPase pump, independent of other pathways. This finding suggests potential applications beyond diabetes treatment (Heo et al., 2023).

Excretion and Metabolism

Another aspect of omarigliptin research focuses on its excretion and metabolism in humans. It has been observed that the majority of omarigliptin is excreted via urine, with renal excretion being the primary clearance mechanism. This insight is crucial for understanding its overall pharmacokinetic profile (Xu et al., 2018).

Cognitive Dysfunction in Diabetes

Omarigliptin has also been studied for its potential effects on cognitive dysfunction in diabetic models. A study in 2022 found that omarigliptin improved insulin sensitivity and cognitive function in diabetic mice, suggesting its therapeutic potential in diabetes-associated cognitive disorders (Li et al., 2022).

Future Directions

DPP-4 inhibitors like Omarigliptin are gaining attention as a novel class of antidiabetic agents . The safety profiles, as well as future directions including their potential application in improving COVID-19 patient outcomes, have been discussed in detail .

properties

IUPAC Name

(2R,3S,5R)-2-(2,5-difluorophenyl)-5-(2-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N4O3S/c1-27(24,25)23-7-10-6-22(8-16(10)21-23)12-5-15(20)17(26-9-12)13-4-11(18)2-3-14(13)19/h2-4,7,12,15,17H,5-6,8-9,20H2,1H3/t12-,15+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMPWKUAHLTIBJ-ISTRZQFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=C2CN(CC2=N1)C3CC(C(OC3)C4=C(C=CC(=C4)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1C=C2CN(CC2=N1)[C@@H]3C[C@@H]([C@H](OC3)C4=C(C=CC(=C4)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153678
Record name Omarigliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Omarigliptin

CAS RN

1226781-44-7
Record name Omarigliptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226781-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Omarigliptin [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Omarigliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11992
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Record name Omarigliptin
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URL https://comptox.epa.gov/dashboard/DTXSID70153678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1226781-44-7
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Record name OMARIGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVP59Q4JE1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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